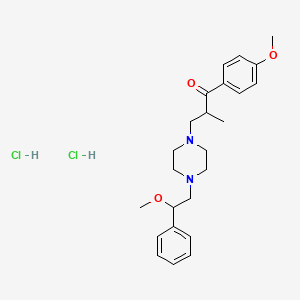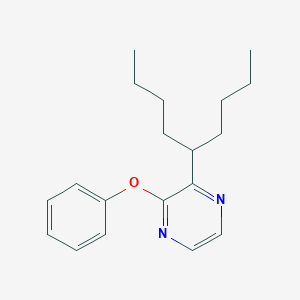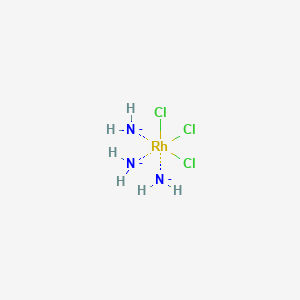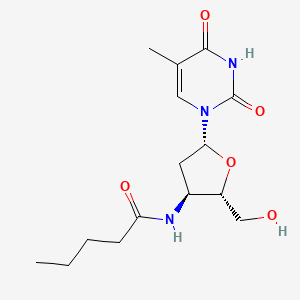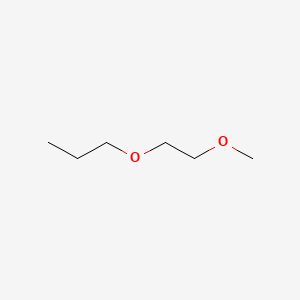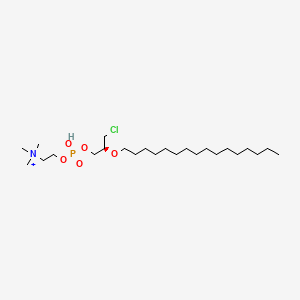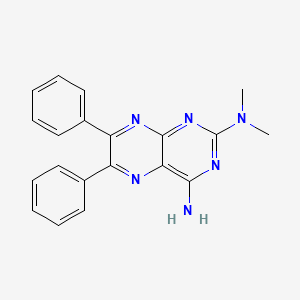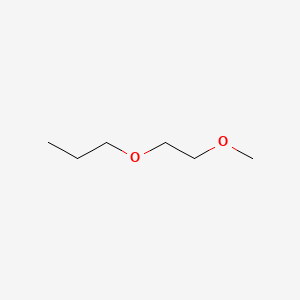
Dithioformic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithioformic acid, also known as trans-HC(=S)SH, is a sulfur-containing compound that has garnered significant interest in recent years due to its potential applications in various scientific fields. It belongs to the family of dithiocarboxylic acids, where both oxygen atoms in the carboxyl group are replaced by sulfur atoms. This compound exists in multiple isomeric forms, each with unique structural and spectroscopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithioformic acid can be synthesized through various methods. One common approach involves the reaction of formic acid with sulfur sources under controlled conditions. Another method includes the use of thiourea and acetophenone treated with oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings, scaled up to meet industrial demands. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dithioformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals in the presence of water, leading to hydrogen abstraction and the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl radicals, sulfuryl chloride, and other oxidizing agents. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfur-containing compounds such as hydrogen sulfide and carbon disulfide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .
Comparison with Similar Compounds
Dithioformic acid can be compared with other sulfur-containing compounds such as thioformic acid (HCOSH), thioacetic acid (CH3COSH), and dithioacetic acid (CH3CSSH). These compounds share similar structural features but differ in their chemical reactivity and applications . For example, thioformic acid is the sulfur analog of formic acid and has different isomeric forms, each with distinct properties .
Properties
CAS No. |
4472-10-0 |
|---|---|
Molecular Formula |
CH2S2 |
Molecular Weight |
78.16 g/mol |
IUPAC Name |
methanedithioic acid |
InChI |
InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |
InChI Key |
WREDNSAXDZCLCP-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
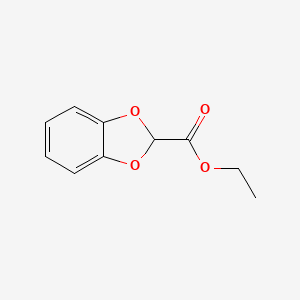
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)

